molecular formula C12H17NO2 B3109933 N-methoxy-N-methyl-4-phenylbutanamide CAS No. 177756-65-9

N-methoxy-N-methyl-4-phenylbutanamide

Cat. No.: B3109933
CAS No.: 177756-65-9
M. Wt: 207.27 g/mol
InChI Key: DSKLTVYTIZLBDP-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-phenylbutanamide (C₁₂H₁₇NO₂) is a substituted butanamide featuring a phenyl group at the 4-position of the butanamide backbone. The amide nitrogen is substituted with both methoxy (-OCH₃) and methyl (-CH₃) groups.

Properties

IUPAC Name

N-methoxy-N-methyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(15-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKLTVYTIZLBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-4-phenylbutanamide is a compound of growing interest in medicinal chemistry and biological research. Its structure, characterized by a methoxy group and a phenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including case studies and research data.

Chemical Structure and Properties

This compound features a methoxy group attached to a nitrogen atom, which is further substituted with a methyl group and a phenyl butanamide chain. This unique structure may influence its biological activity by modulating interactions with molecular targets.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, potentially altering their activity. The methoxy and methyl substitutions are critical for enhancing binding affinity and specificity, which can lead to various biological effects depending on the target involved.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit quorum sensing inhibition, which can be crucial in preventing bacterial infections. Such properties suggest potential therapeutic applications in treating bacterial diseases .
  • Anticancer Potential : Studies have shown that related compounds can enhance anticancer activity through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth. For instance, structural analogs have demonstrated improved potency against different cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study explored the effects of analogs on quorum sensing in Vibrio harveyi, revealing that certain derivatives exhibited significant inhibition of bioluminescence, indicating potential as antimicrobial agents .
  • Cancer Cell Line Studies : Another investigation assessed the anticancer properties of this compound analogs against various cancer cell lines. Notably, some derivatives showed up to 12-fold improvement in growth inhibition compared to standard treatments .

Research Findings

Research has consistently highlighted the following findings regarding this compound:

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition of quorum sensing in Gram-negative bacteria .
Anticancer ActivityEnhanced potency against multiple cancer cell lines with structural analogs .
Mechanistic InsightsInteraction with specific enzymes or receptors modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-methoxy-N-methyl-4-phenylbutanamide, differing primarily in substituents on the amide nitrogen or phenyl ring:

Compound Name Molecular Formula Substituents (Amide Nitrogen/Phenyl) Key Functional Groups Molecular Weight (g/mol)
This compound C₁₂H₁₇NO₂ N-OCH₃, N-CH₃; 4-phenyl Amide, methoxy, methyl 207.28
N-Hydroxy-4-phenylbutanamide C₁₀H₁₃NO₂ N-OH; 4-phenyl Amide, hydroxyl 179.22
N-((4-Methoxybenzoyl)oxy)-4-phenylbutanamide C₁₉H₁₉NO₅ N-(4-methoxybenzoyl)oxy; 4-phenyl Amide, ester, methoxy 341.36
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ N-CH₃; 4-OCH₃ (benzamide backbone) Amide, methoxy, methyl 165.19
N-(4-Amino-2-methoxyphenyl)butanamide C₁₁H₁₆N₂O₂ N-H; 4-amino, 2-OCH₃ (phenyl) Amide, amino, methoxy 208.26
N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈ClNO N-H; 2-Cl, 4-CH₃ (phenyl) Amide, chloro, methyl 287.78

Key Observations :

  • Steric Effects : The N-methyl group reduces steric hindrance compared to bulkier substituents like the 4-methoxybenzoyloxy group, which may improve synthetic accessibility .

Spectroscopic Properties

Data from related compounds provide insights into expected spectral features:

NMR Spectroscopy:
  • N-Hydroxy-4-phenylbutanamide :
    • ¹H NMR (CDCl₃) : δ 7.30–7.20 (m, 5H, Ar-H), 2.50 (t, J = 7.5 Hz, 2H, CH₂CO), 1.75–1.60 (m, 4H, CH₂CH₂) .
  • N-((4-Methoxybenzoyl)oxy)-4-phenylbutanamide :
    • ¹³C NMR : δ 170.5 (C=O), 164.2 (ester C=O), 55.8 (OCH₃) .
  • 4-Methoxy-N-methylbenzamide :
    • ¹H NMR : δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.00 (s, 3H, N-CH₃) .

For this compound, the methoxy group is expected to resonate at δ ~3.3–3.5 (¹H NMR), while the methyl group on nitrogen would appear at δ ~3.0–3.2. The phenyl protons would align with δ 7.2–7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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